molecular formula C9H7ClOS B1362282 (5-Chloro-1-benzothiophen-3-yl)methanol CAS No. 306934-93-0

(5-Chloro-1-benzothiophen-3-yl)methanol

Cat. No. B1362282
Key on ui cas rn: 306934-93-0
M. Wt: 198.67 g/mol
InChI Key: PUSCUZZEDIEHOQ-UHFFFAOYSA-N
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Patent
US07504512B2

Procedure details

A solution of 3-bromomethyl-5-chlorobenzothiophene (2.5 g, 9.56 mmol) and potassium acetate (1.96 g, 20 mmol) in 1M NaOH (40 mL) and dioxane (40 mL) was heated to reflux for 24 hours, adjusted to pH<7with 1M HCl, and extracted with ethyl acetate (3×). The combined extracts were washed with brine, concentrated, and purified by flash column chromatography on silica gel with 50% ethyl acetate/hexanes to provide the desired product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:7]2[CH:8]=[C:9]([Cl:12])[CH:10]=[CH:11][C:6]=2[S:5][CH:4]=1.C([O-])(=[O:15])C.[K+].Cl>[OH-].[Na+].O1CCOCC1>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]2[S:5][CH:4]=[C:3]([CH2:2][OH:15])[C:7]=2[CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCC1=CSC2=C1C=C(C=C2)Cl
Name
potassium acetate
Quantity
1.96 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined extracts were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel with 50% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=CS2)CO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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